![molecular formula C9H9F5N2O3 B11816094 (8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[34]octan-3-yl) 2,2,2-trifluoroacetate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the spirocyclic core. This core is often synthesized through a series of cyclization reactions, followed by the introduction of fluorine atoms and other functional groups under controlled conditions. Common reagents used in these reactions include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine-containing groups, used as a solvent and intermediate in chemical synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound with a different core structure but similar functional groups, used in the food industry as a flavoring agent.
Adapalene Related Compound E: A compound with a similar spirocyclic structure, used in pharmaceutical research.
Uniqueness
(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate is unique due to its specific spirocyclic structure and the presence of multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H9F5N2O3 |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
(8,8-difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H9F5N2O3/c1-16-3-7(8(10,11)5(16)17)2-15-4(7)19-6(18)9(12,13)14/h4,15H,2-3H2,1H3 |
InChI Key |
CRQKIHINZNRROJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CNC2OC(=O)C(F)(F)F)C(C1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



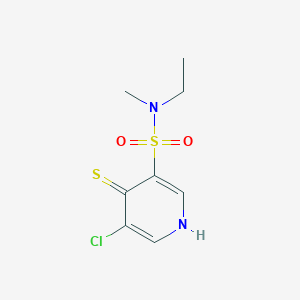
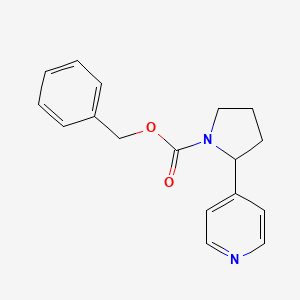

![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)
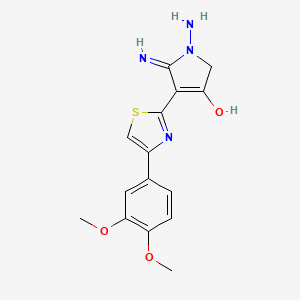
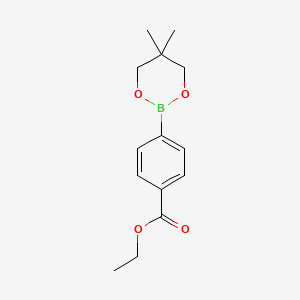
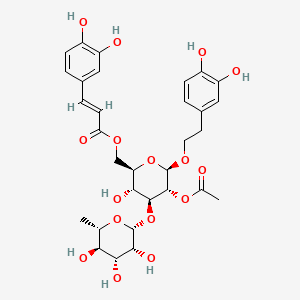
![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)
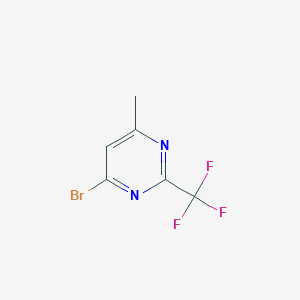

![2-[2-[2-chloro-3-[4-(3H-indol-1-ium-3-yl)-3-(iodomethyl)-4-methylpent-1-enyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B11816076.png)


